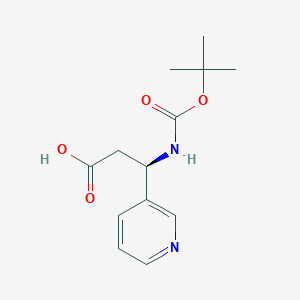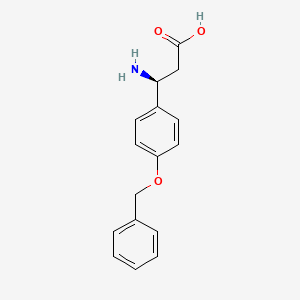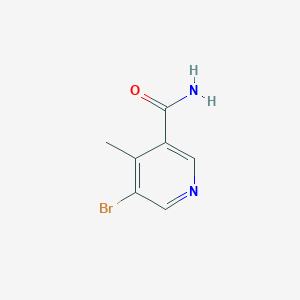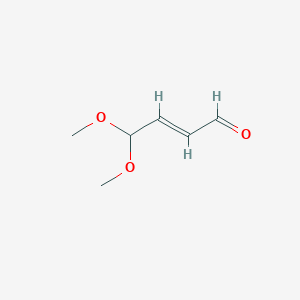
4,4-Dimethoxy-2-butenal
Vue d'ensemble
Description
4,4-Dimethoxy-2-butenal is a chemical compound that serves as a starting material in various synthetic applications. It is a versatile building block used in the synthesis of conjugated dienes and dienals, which are important for constructing other natural products . The compound has been utilized in the preparation of 1,3-diols with unsymmetrical substituents, showcasing its utility in organic synthesis .
Synthesis Analysis
The synthesis of 4,4-Dimethoxy-2-butanone, a closely related compound, involves a three-step process starting with sodium and methanol. The first step is the preparation of sodium methoxide in methanol, followed by a Claisen reaction with acetone and methyl formate to produce sodium formyl acetone. The final step is an acetylizing reaction in methanol with sulfuric acid, yielding 4,4-dimethoxy-2-butanone with a high purity of 98.7% . This synthesis route may provide insights into the synthesis of 4,4-Dimethoxy-2-butenal.
Molecular Structure Analysis
The molecular structure of 4,4-Dimethoxy-2-butenal is not directly discussed in the provided papers. However, related compounds with dimethoxy substituents have been analyzed. For instance, the crystal structure of 1,1-dimethoxy-4,4-bis(phenylamino)-3-buten-2-one shows π-delocalization and the formation of parallel infinite chains through N-H…O hydrogen bonds . Such structural features might be relevant when considering the reactivity and molecular interactions of 4,4-Dimethoxy-2-butenal.
Chemical Reactions Analysis
4,4-Dimethoxy-2-butenal has been used as a precursor for the synthesis of various conjugated dienes and dienals. The deacetalization of dimethoxyalkadienes derived from 4,4-Dimethoxy-2-butenal yields dienals, which are naturally occurring compounds and valuable synthons for further transformations . Additionally, the compound's reactivity with hydrazine hydrate and phenyl hydrazines has been explored, leading to the formation of pyrazoles and naphthalenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,4-Dimethoxy-2-butenal are not explicitly detailed in the provided papers. However, the synthesis and structural analysis of related compounds suggest that 4,4-Dimethoxy-2-butenal would exhibit properties typical of α,β-unsaturated aldehydes, such as reactivity in conjugate addition reactions and the potential for hydrogen bonding due to the aldehyde functional group . The dimethoxy groups may also influence the compound's solubility and stability.
Applications De Recherche Scientifique
1. Synthesis of Conjugated Dienes and Dienals
- Application Summary: 4,4-Dimethoxy-2-butenal is used as a starting compound for the synthesis of (2E,4E)- and (2E,4Z)-dimethoxyalkadienes . These compounds are key for building up other natural products .
- Methods of Application: The methods involve using 4,4-Dimethoxy-2-butenal as a starting compound. The compound undergoes deacetalization, which results in high yields of the corresponding dienals .
- Results or Outcomes: The methods developed led to high yields of dienals and conjugated dienes, which are key compounds for building up other natural products .
2. Synthesis of 2,2-Dimethyl-2H-Chromones and Dihydropyrano Chromone Analogs
- Application Summary: 4,4-Dimethoxy-2-methyl-2-butanol, which can be derived from 4,4-Dimethoxy-2-butenal, is used in the microwave-mediated synthesis of 2,2-dimethyl-2H-chromones . It is also used in the preparation of alkyl substituted 3′R,4′R-di-O-(-)-camphanoyl-2′,2′-dimethyldihydropyrano[2,3-f]chromone (DCP) analogs .
- Methods of Application: The methods involve using 4,4-Dimethoxy-2-methyl-2-butanol in a microwave-mediated synthesis process .
- Results or Outcomes: The methods developed led to the successful synthesis of 2,2-dimethyl-2H-chromones and DCP analogs .
3. Synthesis of Antiretroviral Drug Nevirapine
- Application Summary: 4,4-Dimethoxy-2-butanone is a key intermediate in the synthesis of Nevirapine, an antiretroviral drug used to treat and prevent HIV/AIDS .
- Methods of Application: The specific synthesis methods are proprietary to pharmaceutical companies, but it generally involves complex organic reactions .
- Results or Outcomes: The successful synthesis of Nevirapine, which has been widely used in the treatment and prevention of HIV/AIDS .
4. Synthesis of Herbicide 5-Methyl-N-aryl-1,2,4-triazol-2-ylsulfonamide
- Application Summary: 4,4-Dimethoxy-2-butanone is used in the synthesis of 5-Methyl-N-aryl-1,2,4-triazol-2-ylsulfonamide, a highly efficient, low-toxicity herbicide .
- Methods of Application: The specific synthesis methods are proprietary to agricultural chemical companies, but it generally involves complex organic reactions .
- Results or Outcomes: The successful synthesis of 5-Methyl-N-aryl-1,2,4-triazol-2-ylsulfonamide, a herbicide that is highly efficient and has low toxicity .
5. Synthesis of N,N-Diethyl-[2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]-pyrimidin-3-yl]acetamide
- Application Summary: 4,4-Dimethoxy-2-butanone is used in the preparation of N,N-Diethyl-[2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]-pyrimidin-3-yl]acetamide .
- Methods of Application: The specific synthesis methods are proprietary to pharmaceutical companies, but it generally involves complex organic reactions .
- Results or Outcomes: The successful synthesis of N,N-Diethyl-[2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]-pyrimidin-3-yl]acetamide .
6. Synthesis of Acetoacetaldehyde
- Application Summary: 4,4-Dimethoxy-2-butanone is used in the preparation of acetoacetaldehyde .
- Methods of Application: The specific synthesis methods are proprietary to chemical companies, but it generally involves complex organic reactions .
- Results or Outcomes: The successful synthesis of acetoacetaldehyde .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-4,4-dimethoxybut-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-8-6(9-2)4-3-5-7/h3-6H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFHAFJGQZSFKT-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C=CC=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(/C=C/C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethoxy-2-butenal | |
CAS RN |
4093-49-6 | |
| Record name | Fumaraldehyde mono(dimethylacetal) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



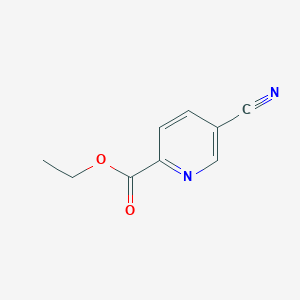
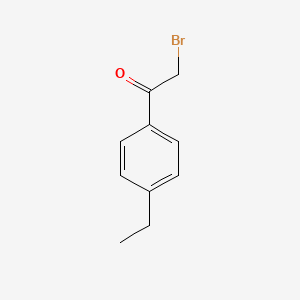
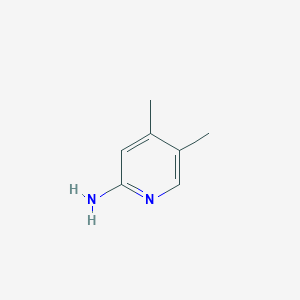
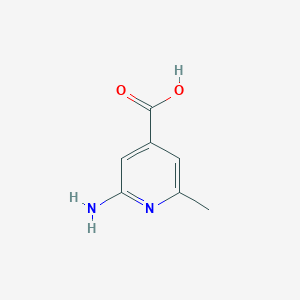
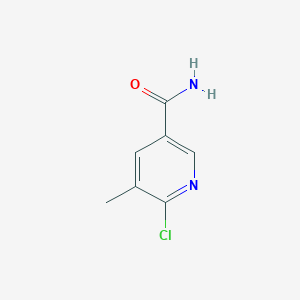
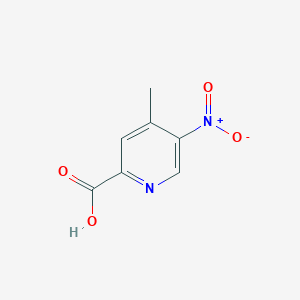
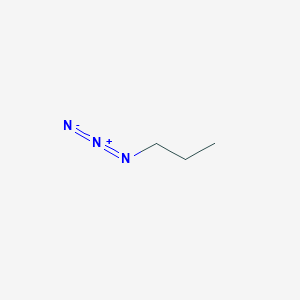
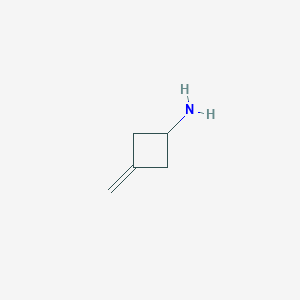
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B1337705.png)
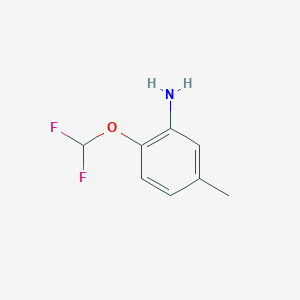
![(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-phenylpropanamide](/img/structure/B1337713.png)
